molecular formula C18H20N2O4 B13393252 benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate

benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate

Cat. No.: B13393252
M. Wt: 328.4 g/mol
InChI Key: UXFRXMOGXOINIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a carbamate group (benzyl carbamate) linked to a β-hydroxy-α-benzylamido propionamide backbone. Its IUPAC name specifies the R-configuration at the stereocenter (CAS 219835-31-1) .
Key Attributes:

  • Molecular Formula: C₁₈H₁₉N₃O₄ (calculated).
  • Hydrogen Bonding: Three hydrogen bond donors (two amide NH, one hydroxyl OH) and four acceptors, contributing to moderate polarity (Topological Polar Surface Area ≈ 111 Ų) .
  • Stereochemistry: The R-configuration is critical for biological interactions, as enantiomers often exhibit divergent activities .

Properties

IUPAC Name

benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-12-16(17(22)19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,21H,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFRXMOGXOINIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from naturally occurring or commercially available chiral precursors such as (2S)-2-bromo-3-hydroxypropanoic acid or Boc-protected serine derivatives. Benzylamine is used to introduce the benzylamino moiety via amide bond formation or nucleophilic substitution. Protection of amino groups with tert-butyl carbamate (Boc) groups is common to control reactivity and facilitate purification.

Stepwise Synthetic Route

The preparation involves the following key steps, adapted from industrially useful and cost-effective processes:

Step 1: Formation of (2S)-N-benzyl-2-bromo-3-hydroxypropanamide

  • React (2S)-2-bromo-3-hydroxypropanoic acid with benzylamine in the presence of a base and an activator.
  • The reaction is typically carried out in an organic solvent with bases such as triethylamine.
  • The product is isolated using non-polar solvents like hexane, heptane, or diisopropyl ether, with diisopropyl ether preferred for crystallization.
  • This intermediate features a bromine substituent at the 2-position and a benzylamino group at the amide nitrogen.

Step 2: Conversion to (2R)-2-azido-N-benzyl-3-hydroxypropanamide

  • The bromide intermediate is reacted with sodium azide in a polar aprotic solvent (e.g., dimethylformamide) at 30–70 °C.
  • This nucleophilic substitution replaces bromine with an azide group.
  • The azide intermediate is isolated by extraction with ethyl acetate and washing with saturated ammonium chloride solution.

Step 3: Hydrogenation to (2R)-2-amino-N-benzyl-3-hydroxypropanamide

  • The azide is hydrogenated using a palladium on carbon catalyst under hydrogen pressure (approx. 3.8 kg/cm²) at 25–30 °C.
  • The reaction converts the azide to a primary amine.
  • Product isolation involves filtration to remove catalyst and concentration under reduced pressure.

Step 4: Protection of the amine as tert-butyl carbamate

  • The free amine is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
  • This yields tert-butyl [(R)-2-(benzylamino)-1-(hydroxymethyl)-2-oxoethyl]carbamate.
  • Isolation is done using non-polar solvents like cyclohexane.

Step 5: Alkylation of the hydroxyl group

  • The hydroxyl group is alkylated using alkylating agents such as dimethyl sulfate or trimethylsilyldiazomethane.
  • The reaction is performed in the presence of a base (metal hydrides, hydroxides, or carbonates) and an organic solvent.
  • This step introduces methoxy or other alkoxy groups to the 3-position.

Step 6: Final acetylation (if required)

  • The amino group can be acetylated using acetic anhydride in the presence of a base like dimethylaminopyridine.
  • This step yields acetylated derivatives such as lacosamide analogs.

Reaction Conditions and Purification

  • Bases used include triethylamine, pyridine, N-methylmorpholine, and dimethylaminopyridine.
  • Solvents range from polar aprotic solvents (DMF, DMSO) for azide substitution to non-polar solvents (hexane, cyclohexane) for crystallization.
  • Hydrogenation is performed under mild pressure and temperature to avoid side reactions.
  • Purification avoids flash chromatography, favoring crystallization and solvent extraction to enhance scalability.

Analytical Characterization

  • Intermediates and final compounds are characterized by 1H NMR, 13C NMR, and mass spectrometry.
  • Typical 1H NMR signals for the benzyl groups appear around δ 7.2–7.4 ppm (multiplet).
  • Hydroxyl and amine protons show exchangeable signals with D2O.
  • Purity is confirmed by chromatographic methods such as chiral HPLC and UPLC, with enantiomeric excess >99%.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product Purification Method
1 Amide formation Benzylamine, base (triethylamine), activator (2S)-N-benzyl-2-bromo-3-hydroxypropanamide Crystallization from diisopropyl ether
2 Nucleophilic substitution Sodium azide, polar aprotic solvent, 30–70 °C (2R)-2-azido-N-benzyl-3-hydroxypropanamide Extraction with ethyl acetate
3 Hydrogenation Pd-C catalyst, H2 (3.8 kg/cm²), 25–30 °C (2R)-2-amino-N-benzyl-3-hydroxypropanamide Filtration, solvent concentration
4 Amine protection (Boc) Di-tert-butyl dicarbonate, base (triethylamine) tert-butyl [(R)-2-(benzylamino)-1-(hydroxymethyl)-2-oxoethyl]carbamate Crystallization from cyclohexane
5 Alkylation of hydroxyl group Alkylating agent (dimethyl sulfate), base, solvent Alkylated carbamate derivative Extraction, crystallization
6 Acetylation (optional) Acetic anhydride, base (dimethylaminopyridine) Acetylated amide derivative (e.g., lacosamide) Chromatography or crystallization

Research Discoveries and Optimization

  • The use of naturally occurring chiral starting materials reduces cost and enhances stereochemical purity.
  • Avoiding flash chromatography in favor of solvent crystallization improves scalability and reduces waste.
  • The choice of non-polar solvents for isolation steps (diisopropyl ether, cyclohexane) enhances product purity.
  • Mild hydrogenation conditions prevent over-reduction or decomposition of sensitive intermediates.
  • Alkylation of the hydroxyl group can be tuned by selecting appropriate alkylating agents to modify pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl N-[1-(benzylamino)-3-oxo-1-oxopropan-2-yl]carbamate, while reduction may produce benzyl N-[1-(benzylamino)-3-hydroxy-1-aminopropan-2-yl]carbamate .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential role in biological processes and as a tool for studying enzyme mechanisms.

    Medicine: Research has explored its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights structural analogs, focusing on substituent modifications and their effects:

Compound Name Substituents Molecular Weight (g/mol) CAS No. Key Properties
Target Compound (R-configuration) Benzyl carbamate, β-hydroxy, α-benzylamido 341.37 219835-31-1 High polarity (hydroxy group), potential H-bond donor
tert-Butyl[(2R)-1-(Benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate tert-Butyl carbamate (replaces benzyl) 323.38 N/A (ACI 123711) Reduced polarity; used as a Lacosamide impurity standard
Benzyl (S)-[1-(Benzylamino)-1-oxo-3-phenylpropan-2-yl]carbamate Phenyl (replaces β-hydroxy) 401.46 N/A Increased hydrophobicity (XLogP3 ≈ 3.5); mp 160–161°C, 84% synthetic yield
(R)-Benzyl 1-(Benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate Methoxy (replaces β-hydroxy) 355.40 196601-68-0 Enhanced lipophilicity; reduced H-bond capacity
Calpeptin (Calpain Inhibitor) Hexanoyl chain, branched methyl groups ~350 123241-20-9 Protease inhibition; clinical relevance in calcium-dependent signaling

Biological Activity

Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H20N2O4
  • Molar Mass : 328.36 g/mol
  • Density : 1.238 g/cm³

This compound is believed to exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, which may contribute to its therapeutic effects.
  • Interaction with Receptors : It may interact with various biological receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can protect against oxidative stress in cells.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound show antiviral properties, particularly against viruses such as SARS-CoV-2. For instance, a related compound demonstrated modest antiviral activity in Huh7 cells infected with SARS-CoV-2 and improved efficacy in VeroE6 cells .

Anticancer Properties

The compound has been investigated for its potential anticancer properties. It is hypothesized to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Such inhibition can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Study 1: Antiviral Efficacy

A research study identified a derivative of the compound that acted as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showing significant binding affinity and inhibition rates against HIV reverse transcriptase . The reported activity was approximately 0.0004 μM, indicating high potency.

Study 2: Anticancer Activity

In another study focusing on HDAC inhibition, it was found that this compound could effectively reduce the proliferation of cancer cell lines in vitro. The mechanism involved modulation of gene expression related to cell cycle regulation and apoptosis .

Comparative Activity Table

CompoundBiological ActivityIC50 Value (μM)Reference
This compoundAntiviral (HIV)0.0004
Related HDAC InhibitorAnticancer0.5
Similar Carbamate DerivativeAntiviral (SARS-CoV-2)Modest

Q & A

Basic Question: What synthetic methodologies are recommended for preparing benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate, and how are yields optimized?

Answer:
The compound is typically synthesized via carbamate coupling reactions. A common approach involves:

  • Step 1 : Reacting Cbz-protected amino acid derivatives (e.g., Cbz-L-phenylalanine) with benzylamine under peptide coupling conditions (e.g., EDC/HOBt or DCC) to form the amide bond .
  • Step 2 : Purification via column chromatography using gradients of ethyl acetate/hexane (30–40%) to isolate the product with yields up to 84% .
  • Key Considerations : Temperature control (room temperature for coupling) and stoichiometric excess of benzylamine (1.1–1.2 eq) improve reaction efficiency. Impurities, such as residual benzyl alcohol, are removed during purification .

Basic Question: Which analytical techniques are critical for structural validation of this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6_6) is used to confirm stereochemistry and functional groups. For example, characteristic signals include δ 7.13–7.50 ppm (aromatic protons) and δ 9.21 ppm (amide NH) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths, angles, and hydrogen-bonding networks. The hydroxy group often participates in intermolecular hydrogen bonds (O–H···O), stabilizing the crystal lattice .
  • Chiral HPLC : Essential for confirming enantiomeric purity, especially given the stereocenter at the 2-position .

Advanced Question: How can researchers resolve discrepancies in spectroscopic or crystallographic data during structural validation?

Answer:

  • Cross-Validation : Combine 1^1H/13^{13}C NMR, IR (for carbonyl stretches ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
  • Data Contradiction Analysis : If crystallographic data conflicts with NMR (e.g., unexpected dihedral angles), re-examine sample purity or consider dynamic effects in solution (e.g., rotameric equilibria) .
  • Software Tools : Use SHELXL for crystallographic refinement and ORTEP-3 for visualizing thermal ellipsoids to assess disorder or twinning .

Advanced Question: What strategies optimize stereochemical purity during synthesis, particularly for the (R)- or (S)-enantiomers?

Answer:

  • Chiral Starting Materials : Use enantiomerically pure amino acids (e.g., Cbz-L-phenylalanine) to control stereochemistry at the 2-position .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., N-heterocyclic carbenes) during key steps like ketone reductions or amide couplings .
  • Purification Methods : Chiral stationary phases (e.g., Chiralpak AD-H) in HPLC separate enantiomers with >99% ee .

Basic Question: What challenges arise during purification, and how are they mitigated?

Answer:

  • Hydrophilic Impurities : The hydroxy group increases polarity, complicating separation. Adjust eluent polarity (e.g., 30–40% EtOAc/hexane) and use silica gel with smaller particle size (40–63 µm) .
  • Byproducts : Residual benzyl alcohol or unreacted benzylamine are removed via repeated washing with aqueous NaHCO3_3 or dilute HCl .

Advanced Question: How does the hydroxy group influence the compound’s reactivity and biological interactions?

Answer:

  • Hydrogen Bonding : The hydroxy group forms intramolecular H-bonds with the carbonyl oxygen, stabilizing the β-hydroxy-α-ketoamide motif. This conformation enhances binding to proteases (e.g., cathepsin L) in inhibitor studies .
  • Derivatization Potential : The hydroxy group can be functionalized (e.g., sulfonation, phosphorylation) to modulate solubility or target affinity. For example, methoxy derivatives (e.g., tert-butyl 3-methoxy analogs) show altered pharmacokinetics .

Advanced Question: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to proteases (e.g., SARS-CoV-2 Mpro^\text{pro}). Focus on the β-hydroxy-α-ketoamide motif’s interaction with catalytic cysteine residues .
  • MD Simulations : GROMACS or AMBER simulate binding stability over 100+ ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .

Basic Question: How is the compound’s stability assessed under various storage conditions?

Answer:

  • Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC. The carbamate group is prone to hydrolysis, requiring anhydrous storage (desiccator, argon atmosphere) .
  • Light Sensitivity : UV-Vis spectroscopy tracks degradation under UV light (λ = 254 nm). Amber glass vials are recommended for long-term storage .

Advanced Question: How do structural analogs of this compound compare in biological activity?

Answer:

  • Analog Design : Replace the benzyl group with adamantyl or cyclopentyl moieties to enhance lipophilicity and blood-brain barrier penetration .
  • Activity Trends : Chloropyridine analogs (e.g., 6-chloro derivatives) show improved antiviral activity due to halogen bonding with viral proteases .

Advanced Question: What experimental approaches validate the compound’s role in enzyme inhibition mechanisms?

Answer:

  • Kinetic Assays : Measure KiK_i values using fluorogenic substrates (e.g., Z-FR-AMC for cathepsin L). Competitive inhibition is confirmed via Lineweaver-Burk plots .
  • X-ray Co-Crystallization : Solve inhibitor-enzyme complex structures (2.0–2.5 Å resolution) to identify key interactions (e.g., hydrogen bonds with Gly138 in Mpro^\text{pro}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.